molecular formula C12H15N3O3 B6334848 3-Methyl-1-(4-nitrobenzoyl)piperazine CAS No. 1240575-11-4

3-Methyl-1-(4-nitrobenzoyl)piperazine

Cat. No.: B6334848
CAS No.: 1240575-11-4
M. Wt: 249.27 g/mol
InChI Key: FCZWROLPEYUMCX-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrobenzoyl)piperazine is a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry. Piperazine derivatives are recognized as a remarkable scaffold for generating diverse pharmacological agents due to their broad spectrum of potential biological activities . This particular compound serves as a versatile chemical building block and synthetic intermediate. Its structure, featuring a nitroaromatic system linked to a piperazine ring, makes it a valuable precursor for further chemical modifications, including the development of more complex molecules for research applications . Piperazine cores are frequently utilized in the synthesis of compounds with reported antidepressant, anticancer, antibacterial, antifungal, and antiviral properties, highlighting the research value of this chemical class . From a structural chemistry perspective, unsymmetrically substituted benzoylpiperazines like this one can exhibit interesting conformational dynamics in solution, a factor researchers should consider during analysis . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(3-methylpiperazin-1-yl)-(4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-9-8-14(7-6-13-9)12(16)10-2-4-11(5-3-10)15(17)18/h2-5,9,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZWROLPEYUMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 1 4 Nitrobenzoyl Piperazine and Analogous Structures

Established Synthetic Pathways for N-Acylated Piperazine (B1678402) Derivatives

The construction of N-acylated piperazine derivatives can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern, the reactivity of the starting materials, and the need for regiochemical control.

The most direct and widely used method for N-acylation of piperazines is the nucleophilic acyl substitution reaction with highly reactive acyl chlorides. youtube.com This reaction proceeds via a well-established addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This initial addition forms a transient tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, re-forming the carbonyl double bond and eliminating a chloride ion, which is an excellent leaving group. youtube.comlibretexts.org A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The general reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows the order: Acyl Halides > Anhydrides >> Esters ≈ Acids >> Amides. libretexts.orglibretexts.org This high reactivity makes acyl chlorides particularly effective for the acylation of amines like piperazine, often proceeding rapidly even at room temperature. libretexts.org

Table 1: Reactivity of Carboxylic Acid Derivatives

DerivativeGeneral StructureLeaving GroupReactivity
Acyl Chloride R-CO-ClCl⁻Highest
Acid Anhydride R-CO-O-CO-RR-COO⁻High
Ester R-CO-OR'R'O⁻Moderate
Amide R-CO-NR'₂NR'₂⁻Lowest

A significant challenge in the acylation of unsubstituted piperazine is controlling the degree of substitution, as the molecule possesses two reactive secondary amine groups. Achieving selective mono-acylation over di-acylation requires specific strategies.

One common approach is to use a large excess of piperazine relative to the acylating agent. This statistical control favors the mono-substituted product as the acyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-acylated one. Another powerful strategy involves the use of protecting groups. One nitrogen of the piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), directing the acylation to the unprotected nitrogen. researchgate.net The protecting group can then be removed in a subsequent step. nih.gov

More innovative methods include the in-situ formation of a piperazine-1-ium cation by reacting piperazine with one equivalent of an acid. nih.gov The protonated nitrogen is rendered non-nucleophilic, allowing the acylation to occur selectively at the free secondary amine. nih.govsciencemadness.org Conversely, di-acylation is readily achieved by using at least two equivalents of the acyl chloride for each equivalent of piperazine.

Table 2: Strategies for Selective Acylation of Piperazine

StrategyDescriptionOutcome
Excess Piperazine Use of a stoichiometric excess (e.g., 2-3 equivalents or more) of piperazine.Favors mono-acylation.
Protecting Groups One nitrogen is temporarily blocked (e.g., with a Boc group), followed by acylation and deprotection. researchgate.netHigh yield of mono-acylated product.
Ionic Immobilization Piperazine is ionically bound to a solid support, allowing for selective acylation in a flow system. colab.wsHigh purity mono-acylated product.
Stoichiometric Acyl Chloride Use of ≥2 equivalents of acyl chloride per equivalent of piperazine.Favors di-acylation.

Reductive amination provides a versatile, albeit less direct, route to N-substituted piperazines, particularly for N-alkylation. nih.govmasterorganicchemistry.com This one-pot reaction involves the condensation of a piperazine derivative with an aldehyde or a ketone to form an iminium ion intermediate. masterorganicchemistry.com This intermediate is not isolated but is reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com While primarily used for forming C-N bonds with alkyl groups, this method is crucial for synthesizing substituted piperazine precursors that can then undergo acylation. nih.govnih.gov For instance, a piperazine can be functionalized with a specific alkyl group via reductive amination before a subsequent acylation step on the remaining nitrogen atom.

Specific Synthetic Routes Toward 3-Methyl-1-(4-nitrobenzoyl)piperazine

The synthesis of the target molecule, 3-Methyl-1-(4-nitrobenzoyl)piperazine, involves the direct acylation of an unsymmetrical piperazine derivative.

The most direct synthesis for 3-Methyl-1-(4-nitrobenzoyl)piperazine is the nucleophilic acyl substitution between 3-methylpiperazine and 4-nitrobenzoyl chloride. In this reaction, the lone pair of electrons on a nitrogen atom of the 3-methylpiperazine ring attacks the carbonyl carbon of 4-nitrobenzoyl chloride.

Due to the asymmetry of 3-methylpiperazine, the acylation can potentially occur at two distinct positions: the N1 nitrogen (adjacent to the methyl group) or the N4 nitrogen. The reaction's regioselectivity is influenced by steric hindrance. The methyl group at the C3 position sterically hinders the adjacent N1 nitrogen, making the N4 nitrogen more accessible for nucleophilic attack. Therefore, the major product expected from this reaction is 1-(4-nitrobenzoyl)-3-methylpiperazine. A similar, well-established procedure involves the acylation of piperazine with 4-nitrobenzoyl chloride in a basic medium like dichloromethane (B109758) with triethylamine.

The reaction proceeds by dissolving 3-methylpiperazine and a base (e.g., triethylamine) in an appropriate aprotic solvent. 4-Nitrobenzoyl chloride is then added, typically dropwise, to control the reaction rate and temperature. The mixture is stirred until the reaction is complete, followed by workup and purification to isolate the desired product.

Optimizing the reaction conditions is critical to maximize the yield of 3-Methyl-1-(4-nitrobenzoyl)piperazine and ensure high regioselectivity and purity. researchgate.net Several parameters can be adjusted:

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used as they dissolve the reactants without participating in the reaction.

Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl produced. The choice and amount of base can influence reaction rates and side-product formation.

Temperature: The reaction is often performed at 0 °C initially during the addition of the acyl chloride to manage the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion.

Stoichiometry: To favor mono-acylation and prevent the formation of a di-acylated quaternary ammonium (B1175870) salt, a slight excess of the 3-methylpiperazine or a strict 1:1 molar ratio of the reactants is typically employed.

Purification: After the reaction, purification is usually achieved through aqueous workup to remove the hydrochloride salt of the base and any excess starting amine, followed by techniques like column chromatography to isolate the pure product from any minor isomers or impurities.

Purification Techniques for Acylated Piperazine Products

The isolation and purification of acylated piperazine products, such as 3-Methyl-1-(4-nitrobenzoyl)piperazine, are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the scale of the reaction, the physical properties of the product, and the nature of the impurities.

Commonly employed techniques include:

Recrystallization : This is a widely used method for purifying solid products. The crude acylated piperazine is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For monosubstituted piperazines, recrystallization from solvents like isopropyl alcohol is effective. mdpi.com The process can be enhanced by the addition of charcoal to adsorb colored impurities before filtration. mdpi.com

Column Chromatography : For complex mixtures or when products have similar solubility to impurities, silica (B1680970) gel column chromatography is a preferred method. A solvent system, often a gradient of ethyl acetate (B1210297) and hexane, is used to separate the components based on their polarity. This technique allows for the isolation of highly pure mono-substituted derivatives by carefully controlling the elution process.

Acid-Base Extraction : The basic nature of the piperazine nitrogen atom allows for purification by acid-base extraction. The crude product mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine derivative, transferring it to the aqueous layer. The layers are separated, and the aqueous layer is then basified to precipitate the purified product, which can be extracted back into an organic solvent.

Distillation : For products that are thermally stable and volatile, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities. google.com However, given the thermal sensitivity of many piperazine derivatives, this method must be applied with care to avoid degradation. google.com

Ion Exchange and Carbon Treating : In aqueous solutions, impurities such as dissolved metal catalysts and degradation products can be removed using ion exchange resins and activated carbon. osti.gov Anionic exchange, in particular, has been found to be effective at removing catalytic iron and other species from piperazine solutions. osti.gov While highly effective for certain impurities, these methods are often used in specific applications like purifying amine solvents in industrial processes. osti.gov

Salt Formation : The formation of a salt can be a highly selective method of purification. For instance, crude piperazine can be dissolved in a solvent like acetone, and an acid such as acetic acid can be added to selectively precipitate the piperazine salt (e.g., piperazine diacetate), which can then be isolated and neutralized to yield the pure piperazine. google.com

Table 1: Comparison of Purification Techniques for Acylated Piperazines

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
RecrystallizationDifferential solubility in a solvent at different temperatures.Purification of solid, crystalline products. mdpi.comCost-effective, scalable, yields high-purity crystals.Product loss in mother liquor, requires a suitable solvent.
Column ChromatographyDifferential adsorption onto a stationary phase (e.g., silica gel).Separation of complex mixtures and non-crystalline products. High resolution, applicable to a wide range of compounds.Can be time-consuming, requires large solvent volumes.
DistillationSeparation based on differences in boiling points.Purification of volatile, thermally stable liquids. google.comEffective for large quantities and removing non-volatile impurities.Not suitable for thermally sensitive compounds. google.com
Ion ExchangeAdsorption of ionic impurities onto a charged resin.Removal of dissolved metal catalysts and ionic degradation products from solutions. osti.govHighly selective for ionic species.Less effective for non-ionic impurities. osti.gov

Advanced Synthetic Techniques and Derivatization Strategies

Beyond the initial synthesis, advanced techniques are utilized to introduce further structural diversity into the 3-Methyl-1-(4-nitrobenzoyl)piperazine scaffold. These strategies focus on modifying the piperazine core, altering the electronic and steric properties of the nitrobenzoyl group, and employing novel reaction pathways to build molecular complexity.

Introduction of Additional Substituents on the Piperazine Core

While many piperazine-containing compounds are substituted only at the nitrogen atoms, recent advances have focused on the functionalization of the carbon atoms of the piperazine ring, a process known as C-H functionalization. nsf.govmdpi.com This opens up new avenues for creating analogues with distinct three-dimensional shapes and properties.

Direct C-H Lithiation : This method involves the deprotonation of a C-H bond on the piperazine ring using a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, often at low temperatures (-78 °C). researchgate.net The resulting lithiated intermediate can then be trapped with various electrophiles to introduce substituents at the α-position to a nitrogen atom. The use of a directing group, such as an N-Boc (tert-butoxycarbonyl) group, is common to control the regioselectivity of the lithiation. researchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. nsf.govmdpi.com In this approach, a photocatalyst, such as an iridium complex, absorbs light and initiates a single-electron transfer (SET) process. mdpi.com This can generate a nitrogen-centered radical cation from the piperazine, which, after deprotonation, forms an α-amino radical. This radical can then couple with a variety of partners, including aryl, vinyl, and alkyl groups, to form new C-C bonds directly on the piperazine ring. nsf.govmdpi.com

SnAP and CLAP Reagents : The development of specialized reagents has facilitated C-H functionalization. For example, Tin Amine Protocol (SnAP) reagents can be used for the catalytic synthesis of C-H functionalized piperazines. nsf.gov More recently, CarboxyLic Amine Protocol (CLAP) methods, which involve a photoredox-catalyzed decarboxylative cyclization, have been developed to access diverse C2-substituted piperazines. mdpi.com

Modifications of the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl group is not merely a static component; its functionality allows for a range of chemical transformations to create derivatives with altered electronic, steric, and pharmacological profiles.

Reduction of the Nitro Group : The most common modification is the reduction of the nitro group (NO₂) to a primary amine (NH₂). This transformation fundamentally changes the electronic nature of the aromatic ring, converting an electron-withdrawing group into a strong electron-donating group. masterorganicchemistry.com Standard methods for this reduction include:

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel (Ra-Ni). masterorganicchemistry.com

Metal/Acid Reduction : Employing easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The resulting amino group can be further derivatized, for example, through acylation, alkylation, or conversion into a diazonium salt for subsequent Sandmeyer-type reactions.

Nucleophilic Aromatic Substitution (SNAr) : The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the nitro group itself or other leaving groups on the ring by strong nucleophiles. This reaction provides a pathway to introduce a variety of substituents, such as alkoxy, amino, or cyano groups, directly onto the benzoyl ring. sci-hub.sescispace.com

Table 2: Key Modifications of the 4-Nitrobenzoyl Moiety

ReactionReagentsTransformationSignificance
Nitro ReductionH₂, Pd/C or Fe, HCl masterorganicchemistry.com-NO₂ → -NH₂Converts an electron-withdrawing group to an electron-donating group; provides a handle for further derivatization. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., NaOMe, KCN)-NO₂ → -NuDirectly replaces the nitro group with other functional groups. sci-hub.se
Amine DerivatizationAcyl chloride, alkyl halide-NH₂ → -NHCOR, -NHRModifies the properties of the amino group formed after reduction.

Multicomponent Reactions in Piperazine Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. thieme-connect.comresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules.

The Ugi reaction is a prominent MCR that has been adapted for the synthesis of piperazine-containing scaffolds. thieme-connect.comthieme-connect.com A classic four-component Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a bifunctional starting material, such as an N-alkylethylenediamine, a subsequent intramolecular cyclization can lead to the formation of a piperazine ring. For example, an efficient one-pot synthesis of piperazine-2-carboxamides has been developed using an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide. thieme-connect.com Variations, such as the Ugi-azide reaction, further expand the scope of accessible structures. researchgate.net

Development of Novel Synthetic Precursors

The synthesis of highly functionalized or complex piperazine derivatives often relies on the preparation of novel, elaborate precursors. Instead of building complexity onto a simple piperazine core, the strategy involves synthesizing advanced building blocks that already contain the desired functionality before the final cyclization or coupling steps.

An example of this approach can be seen in the synthesis of complex pharmaceutical intermediates. For instance, the creation of pyrrolo researchgate.netcolab.wsbenzodiazepine (PBD) conjugates involves the multi-step synthesis of precursors like 1-(4-bromoalkoxy-5-methoxy-2-nitrobenzoyl)pyrrolidines. mdpi.com This precursor, which contains a modified nitrobenzoyl moiety and a linking group, is prepared separately and then coupled with the other part of the target molecule. mdpi.com This modular approach allows for the convergent synthesis of highly complex structures and facilitates the systematic variation of different structural components.

Spectroscopic and Structural Characterization Techniques in Research on Nitrobenzoyl Piperazines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), allowing for the mapping of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrobenzoyl group, which typically appear as a set of doublets due to their para-substitution pattern. The protons on the piperazine (B1678402) ring will exhibit more complex splitting patterns, further complicated by the presence of the methyl group at the 3-position. This methyl group will likely appear as a doublet, coupled to the adjacent methine proton. The piperazine ring protons are expected to resonate at different chemical shifts due to their diastereotopic nature and the restricted rotation around the amide bond.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide will be readily identifiable by its characteristic downfield shift. The aromatic carbons will show four distinct signals, with the carbon attached to the nitro group being the most deshielded. The carbons of the piperazine ring will also display distinct resonances, with the carbon bearing the methyl group showing a shift influenced by the alpha-substituent effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-1-(4-nitrobenzoyl)piperazine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~1.2-1.4 (d)~15-20
Piperazine CH (at C3)~3.0-3.3 (m)~50-55
Piperazine CH₂ (at C2, C5, C6)~2.8-4.0 (m)~40-50
Aromatic CH (ortho to C=O)~7.5-7.7 (d)~125-130
Aromatic CH (ortho to NO₂)~8.2-8.4 (d)~120-125
Aromatic C (ipso to C=O)-~135-140
Aromatic C (ipso to NO₂)-~145-150
Carbonyl (C=O)-~165-170

Note: The predicted chemical shifts are estimations based on data from related structures and known substituent effects. The ranges reflect the potential for conformational heterogeneity. d = doublet, m = multiplet.

The structure of 3-Methyl-1-(4-nitrobenzoyl)piperazine is not static; it undergoes conformational changes in solution that can be studied using dynamic NMR (DNMR) spectroscopy. Two primary dynamic processes are of interest: the rotation around the C(O)-N amide bond and the chair-to-chair interconversion of the piperazine ring.

Due to the partial double-bond character of the amide linkage, rotation is restricted, leading to the existence of distinct conformers at room temperature. researchgate.netnih.govnih.gov This restricted rotation often results in the broadening or splitting of NMR signals for the piperazine protons adjacent to the nitrogen atom. By recording NMR spectra at variable temperatures, the coalescence temperature (Tc) for these exchanging signals can be determined. The coalescence temperature is the point at which the two separate signals merge into a single broad peak. From this value, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For the parent compound, 1-(4-nitrobenzoyl)piperazine (B1268174), two coalescence points have been observed, corresponding to activation energy barriers of approximately 66-67 kJ/mol. researchgate.net A similar range would be expected for the 3-methyl derivative.

Similarly, the piperazine ring is expected to exist predominantly in a chair conformation. The interconversion between the two possible chair forms can also be monitored by DNMR. The presence of the methyl group at the 3-position will likely favor a conformation where the methyl group occupies an equatorial position to minimize steric strain.

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals scalar couplings between protons, typically over two to three bonds. For 3-Methyl-1-(4-nitrobenzoyl)piperazine, a COSY spectrum would show correlations between the methyl doublet and the methine proton at C3, as well as among the interconnected protons of the piperazine ring. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides a correlation map between protons and their directly attached carbons. mdpi.com This is a powerful technique for assigning carbon signals based on their known proton assignments. For instance, the carbon signal of the methyl group can be unequivocally identified by its correlation to the methyl proton doublet in the HSQC spectrum. Similarly, each protonated carbon in the piperazine and aromatic rings can be assigned. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of 3-Methyl-1-(4-nitrobenzoyl)piperazine will be dominated by absorptions corresponding to its key functional groups. The strong electron-withdrawing nature of the 4-nitrobenzoyl group significantly influences the vibrational frequencies.

Nitro Group (NO₂): This group will give rise to two prominent stretching vibrations: a strong asymmetric stretch typically found in the range of 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

Amide Carbonyl (C=O): A strong absorption band due to the carbonyl stretch is expected in the region of 1630-1660 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic ring and piperazine nitrogen. mdpi.com

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

Piperazine Ring: The aliphatic C-H stretching vibrations of the piperazine ring and its methyl substituent will be found in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 3-Methyl-1-(4-nitrobenzoyl)piperazine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Nitro (NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (NO₂)Symmetric Stretch1330 - 1370Strong
Amide (C=O)Stretch1630 - 1660Strong
Aromatic C-HStretch3000 - 3100Medium-Weak
Aromatic C=CStretch1450 - 1600Medium-Variable
Aliphatic C-HStretch2800 - 3000Medium-Strong
Piperazine C-NStretch1000 - 1200Medium

Note: These are typical ranges and the exact peak positions can vary based on the molecular environment and physical state of the sample.

Vibrational spectroscopy can also be a sensitive probe of isomeric and conformational differences. While NMR is generally more powerful for studying conformers in solution, IR and Raman spectroscopy can provide valuable information, particularly in the solid state. Different conformers of a molecule can exhibit slight variations in their vibrational spectra due to changes in bond angles, bond lengths, and local symmetry.

For example, the position of the C=O stretching band can be sensitive to the conformation around the amide bond. Similarly, the vibrational modes of the piperazine ring, especially in the fingerprint region (below 1500 cm⁻¹), can differ between the axial and equatorial conformations of the methyl group. By comparing the experimental spectra with theoretical calculations for different possible conformers, it is often possible to determine the most stable conformation in the solid state. mdpi.com Furthermore, Raman spectroscopy can be particularly effective in distinguishing between positional isomers, such as 3-methyl versus 2-methyl or 4-nitrobenzoyl versus 3-nitrobenzoyl, as these changes in substitution pattern lead to unique spectral fingerprints.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of synthesized compounds and for deducing their structure through the analysis of fragmentation patterns. For 3-Methyl-1-(4-nitrobenzoyl)piperazine (Molecular Formula: C₁₂H₁₅N₃O₃), the expected molecular weight is 249.27 g/mol . High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition with high accuracy.

The fragmentation of nitrobenzoyl piperazines under electron ionization (EI) typically follows predictable pathways, offering structural confirmation. The fragmentation pattern for 3-Methyl-1-(4-nitrobenzoyl)piperazine is expected to yield several key ions. The primary cleavages often occur at the amide bond and within the piperazine ring.

Key expected fragmentation pathways include:

Loss of the nitro group: A fragment corresponding to the loss of NO₂ (46 Da) is a common feature for nitroaromatic compounds.

Formation of the benzoyl cation: Cleavage of the C-N amide bond can generate a stable 4-nitrobenzoyl cation at m/z 150.

Piperazine ring fragmentation: The substituted piperazine moiety (C₅H₁₁N₂) can cleave from the benzoyl group, leading to an ion at m/z 99. This piperazine-related fragment can undergo further cleavage, yielding smaller characteristic ions. Studies on similar benzoylpiperazines confirm the presence of major piperazine-related fragments at m/z 85 and 56. researchgate.net

A summary of the prominent expected fragments in the mass spectrum of 3-Methyl-1-(4-nitrobenzoyl)piperazine is presented below.

Table 1: Predicted Mass Spectrometry Fragments for 3-Methyl-1-(4-nitrobenzoyl)piperazine

m/z (Mass/Charge Ratio) Proposed Fragment Ion
249 [M]⁺ (Molecular Ion)
150 [O₂NC₆H₄CO]⁺ (4-nitrobenzoyl cation)
120 [C₇H₄NO]⁺ (from loss of NO₂)
99 [C₅H₁₁N₂]⁺ (methylpiperazine fragment)
85 [C₄H₉N₂]⁺ (piperazine ring fragment)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 3-Methyl-1-(4-nitrobenzoyl)piperazine is not publicly available, analysis of closely related structures, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), provides significant insight into the expected solid-state architecture. researchgate.netnih.gov

Research on 1-benzoyl-4-(4-nitrophenyl)piperazine revealed that it crystallizes in the orthorhombic system with the space group Pna2₁. researchgate.netnih.gov This level of detail allows for a complete understanding of the molecule's conformation and its packing within the crystal lattice.

The relative orientation of the aromatic rings and the amide linkage is defined by key torsion angles. In the related compound 1-benzoyl-4-(4-nitrophenyl)piperazine, the dihedral angles between the piperazine ring and the attached phenyl and nitrobenzene (B124822) rings are 4.4(2)° and 3.0(2)°, respectively, indicating a relatively planar arrangement. researchgate.net The planarity of the nitro group relative to the benzene (B151609) ring can be influenced by intermolecular interactions within the crystal, with observed twist angles often deviating slightly from zero. mdpi.com For 3-Methyl-1-(4-nitrobenzoyl)piperazine, similar small torsion angles would be expected, governing the spatial relationship between the piperazine and the nitrobenzoyl moieties.

The arrangement of molecules in the crystal, or crystal packing, is dictated by a network of non-covalent intermolecular interactions. In nitrobenzoyl piperazines, these interactions are crucial for stabilizing the crystal lattice. While conventional hydrogen bonds may be absent, weaker C-H⋯O interactions play a significant role. researchgate.netnih.gov The oxygen atoms of the nitro group and the carbonyl group are effective hydrogen bond acceptors.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. This experimental data is then compared against the theoretical values calculated from the compound's empirical formula to verify its purity and composition.

For 3-Methyl-1-(4-nitrobenzoyl)piperazine, with the chemical formula C₁₂H₁₅N₃O₃, the theoretical elemental composition can be precisely calculated. A pure sample of the compound is expected to yield experimental results that closely match these theoretical percentages, typically within a ±0.4% margin of error, thereby validating the empirical formula.

Table 2: Theoretical Elemental Composition of 3-Methyl-1-(4-nitrobenzoyl)piperazine

Element Symbol Atomic Mass ( g/mol ) Moles in Formula Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 12 144.12 57.82%
Hydrogen H 1.01 15 15.15 6.08%
Nitrogen N 14.01 3 42.03 16.86%
Oxygen O 16.00 3 48.00 19.26%

| Total | | | | 249.30 | 100.00% |

Conformational Analysis and Stereochemical Considerations of 3 Methyl 1 4 Nitrobenzoyl Piperazine

Conformational Preferences of the Piperazine (B1678402) Ring: Chair Conformation and Ring Inversion Dynamics

The six-membered piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents at the nitrogen and carbon atoms can occupy either axial or equatorial positions. For monosubstituted and unsymmetrically disubstituted piperazines, two distinct chair conformers can interconvert through a process known as ring inversion. rsc.org

This inversion is typically a rapid process at room temperature for simple piperazines. rsc.org However, in N-acylated systems like 3-Methyl-1-(4-nitrobenzoyl)piperazine, the energy barrier to ring inversion is significantly increased. rsc.org This is due to the steric and electronic effects of the bulky acyl group. The interconversion between the two chair forms slows down to a rate that is observable on the NMR timescale, often requiring elevated temperatures to reach coalescence. rsc.orgrsc.org For many mono-N-benzoylated piperazines, the appearance of the ¹H NMR spectrum is shaped by this limited interconversion of the piperazine chair conformations. rsc.org The activation energy barriers (ΔG‡) for this process in related compounds have been calculated to be in the range of 56 to 80 kJ mol⁻¹. rsc.orgrsc.org

Restricted Rotation Phenomena of the Amide Bond in N-Acylated Systems

A defining characteristic of N-acylated piperazines is the restricted rotation around the amide (N-C(O)) bond. rsc.org This phenomenon arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the N-C(O) bond. azom.comnanalysis.com This restricted rotation is a key factor governing the conformational dynamics of 3-Methyl-1-(4-nitrobenzoyl)piperazine.

The partial double bond character of the amide linkage results in the existence of two distinct rotational isomers, or rotamers. rsc.org These rotamers are often referred to as E/Z isomers with respect to the amide bond. The presence of these two conformers leads to a doubling of signals in NMR spectra at or below room temperature, as the protons in the piperazine ring experience different chemical environments in each rotameric state. rsc.orgresearchgate.net For instance, in mono-N-benzoylated piperazines, two distinct sets of signals are often observed for the methylene (B1212753) protons adjacent to the acylated nitrogen. rsc.org

The energy barrier for the rotation around the N-acyl bond can be quantified by determining the coalescence temperature (T_c) from variable-temperature NMR experiments and applying the Eyring equation. rsc.org Studies on a range of N-benzoylated piperazines have shown that the Gibbs free activation energy (ΔG‡) for amide bond rotation is typically between 57 and 73 kJ mol⁻¹. rsc.org In many cases, the energy barrier for amide rotation is higher than that for the piperazine ring inversion, indicating that the amide bond's rotation is the more energetically demanding process. rsc.orgrsc.org The solvent can also influence these energy barriers, with higher values often observed in more polar solvents like DMSO-d₆ compared to CDCl₃. rsc.org

The table below presents representative activation energy data for analogous N-benzoylated piperazine derivatives, which provides insight into the expected values for 3-Methyl-1-(4-nitrobenzoyl)piperazine.

Compound (Analogous)ProcessSolventT_c (K)Δν (Hz)ΔG‡ (kJ mol⁻¹)
1-BenzoylpiperazineAmide RotationCDCl₃313118.064.3
1-BenzoylpiperazineRing InversionCDCl₃30329.563.6
1-(4-Nitrobenzoyl)piperazine (B1268174)Amide RotationDMSO-d₆343115.071.5
1-(4-Nitrobenzoyl)piperazineRing InversionDMSO-d₆33328.071.0

Data synthesized from findings on analogous compounds in Wodtke et al. (2018). rsc.org

Influence of the 3-Methyl and 4-Nitrobenzoyl Substituents on Overall Molecular Conformation

The specific substituents of 3-Methyl-1-(4-nitrobenzoyl)piperazine play a crucial role in determining its conformational preferences.

3-Methyl Group: The methyl group at the 3-position of the piperazine ring introduces steric hindrance. In the chair conformation, this substituent will preferentially occupy an equatorial position to minimize steric interactions (1,3-diaxial interactions). Computational studies on related 2-substituted N-acylpiperazines have shown a preference for the substituent to be in an axial position due to pseudoallylic strain, but this is highly dependent on the specific nature of the N-acyl group. nih.govnih.gov The presence of the 3-methyl group also breaks the symmetry of the piperazine ring, further complicating the NMR spectra.

4-Nitrobenzoyl Group: The 4-nitrobenzoyl group significantly influences the electronic properties of the amide bond. The nitro group is a strong electron-withdrawing group, which enhances the delocalization of the nitrogen lone pair and increases the double bond character of the N-C(O) bond. This, in turn, is expected to raise the rotational energy barrier around the amide bond compared to an unsubstituted benzoyl group. rsc.org This effect has been observed experimentally, where N-(4-nitrobenzoyl)piperazine exhibits a higher activation energy for amide rotation than N-benzoylpiperazine. rsc.org

Experimental Methods for Studying Conformational Isomerism (e.g., Temperature-Dependent NMR)

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for investigating the dynamic conformational processes in molecules like 3-Methyl-1-(4-nitrobenzoyl)piperazine. rsc.orgresearchgate.net

By recording NMR spectra over a range of temperatures, one can observe the broadening and eventual coalescence of signals corresponding to interconverting conformers. rsc.org At low temperatures, where the interconversion is slow on the NMR timescale, separate signals are observed for each conformer (e.g., the two chair forms and the two amide rotamers). As the temperature increases, the rate of interconversion increases. At the coalescence temperature (T_c), the separate signals merge into a single broad peak. rsc.org Above this temperature, the interconversion is so rapid that an averaged signal is observed. nanalysis.com From the coalescence temperature and the chemical shift difference (Δν) between the signals at low temperature, the free energy of activation (ΔG‡) for the dynamic process can be calculated, providing a quantitative measure of the energy barrier. rsc.org

Theoretical and Computational Approaches to Conformational Landscape Exploration

Alongside experimental methods, theoretical and computational chemistry provides powerful tools for exploring the conformational landscape of complex molecules. cwu.edu Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the potential energy surface of a molecule. researchgate.netrsc.org

These calculations can identify stable conformers (energy minima) and the transition states that connect them. researchgate.net This allows for the theoretical determination of relative conformer energies, geometric parameters (bond lengths, dihedral angles), and the energy barriers for processes like ring inversion and amide bond rotation. cwu.edu For instance, computational models can predict the energy difference between axial and equatorial conformers and rationalize the preference for one over the other based on steric and electronic effects like pseudoallylic strain. nih.gov Machine-learned interatomic potentials are also emerging as a promising approach for the conformational analysis of complex systems. chemrxiv.org These theoretical insights complement experimental data from NMR, providing a more complete picture of the molecule's dynamic behavior. nih.gov

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 1 4 Nitrobenzoyl Piperazine Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For analogues of 3-Methyl-1-(4-nitrobenzoyl)piperazine, DFT calculations are pivotal in predicting a range of molecular properties.

Global reactivity descriptors, which are crucial for understanding the chemical behavior of the molecule, can be calculated from the energies of the frontier molecular orbitals. These descriptors include chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). For a molecule like 3-Methyl-1-(4-nitrobenzoyl)piperazine, the strong electron-withdrawing nature of the nitrobenzoyl moiety would likely result in a high electrophilicity index, indicating its propensity to act as an electron acceptor in chemical reactions.

Furthermore, DFT calculations can predict spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in structural confirmation. The characteristic vibrational modes, such as the C=O stretch of the amide, the symmetric and asymmetric stretches of the NO2 group, and various vibrations of the piperazine (B1678402) and benzene (B151609) rings, can be assigned. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data.

A representative table of predicted reactivity descriptors for a hypothetical 3-Methyl-1-(4-nitrobenzoyl)piperazine analogue, based on typical values for similar structures, is presented below.

ParameterSymbolFormulaPredicted Value (Arbitrary Units)
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.5
Electronegativityχ4.5
Global Hardnessη(E_LUMO - E_HOMO) / 22.5
Global SoftnessS1 / η0.4
Electrophilicity Indexωμ² / (2η)4.05

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. For an analogue of 3-Methyl-1-(4-nitrobenzoyl)piperazine, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, likely the piperazine ring and the benzene ring of the benzoyl group. The LUMO, conversely, would be concentrated on the electron-deficient 4-nitrobenzoyl moiety, particularly on the nitro group, which is a strong electron-withdrawing group. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For a 3-Methyl-1-(4-nitrobenzoyl)piperazine analogue, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic attack. The hydrogen atoms of the piperazine ring and the methyl group would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interactions. The MEP surface helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition by biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. rsc.org For an analogue of 3-Methyl-1-(4-nitrobenzoyl)piperazine, MD simulations can reveal the conformational flexibility of the molecule in different environments, such as in a solvent or interacting with a biological macromolecule.

The piperazine ring can exist in chair, boat, and twist-boat conformations. MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion. The orientation of the 4-nitrobenzoyl group relative to the piperazine ring is also subject to rotational flexibility around the amide bond. Understanding the preferred conformations and the dynamic range of motion is essential, as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in isolation. MD simulations can also provide insights into the solvation of the molecule, showing how water molecules or other solvents arrange themselves around the solute and form hydrogen bonds. rsc.org

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

For a 3-Methyl-1-(4-nitrobenzoyl)piperazine analogue, a pharmacophore model would be derived by identifying key structural features. Based on the structure, these features would likely include:

A Hydrogen Bond Acceptor: The oxygen atoms of the carbonyl group and the nitro group.

A Hydrogen Bond Donor: The N-H group if the second nitrogen of the piperazine ring is unsubstituted.

An Aromatic Ring: The 4-nitrophenyl group.

A Hydrophobic Feature: The methyl group on the piperazine ring.

A Positive Ionizable Feature: The second nitrogen of the piperazine ring, which is basic and likely to be protonated at physiological pH. nih.gov

The spatial arrangement of these features, including the distances and angles between them, constitutes the pharmacophore hypothesis. This model serves as a 3D query for virtual screening of compound libraries to find other molecules with similar interaction capabilities.

A hypothetical table of pharmacophoric features for a 3-Methyl-1-(4-nitrobenzoyl)piperazine analogue is provided below.

FeatureDescriptionLocation
Aromatic Ring (AR)Phenyl ring of the nitrobenzoyl groupCentroid of the benzene ring
Hydrogen Bond Acceptor (HBA1)Carbonyl oxygenOxygen atom of the C=O group
Hydrogen Bond Acceptor (HBA2)Nitro group oxygensBetween the two oxygen atoms of the NO2 group
Hydrophobic (HY)Methyl groupCarbon atom of the CH3 group
Positive Ionizable (PI)Basic nitrogen of the piperazine ringNitrogen atom at position 4 of the piperazine

The piperazine moiety is a well-known scaffold in medicinal chemistry, and numerous pharmacophore models exist for various target classes. nih.govresearchgate.net For instance, in the context of central nervous system (CNS) active agents, the arylpiperazine motif is a classic pharmacophore. mdpi.com These models often feature an aromatic ring connected via a linker to a basic nitrogen atom of the piperazine ring. The distance between the centroid of the aromatic ring and the basic nitrogen is a critical parameter in these models.

A pharmacophore model for a 3-Methyl-1-(4-nitrobenzoyl)piperazine analogue would be compared to these established models. The presence of the nitrobenzoyl group would be a key differentiator. The strong electron-withdrawing and hydrogen-bonding properties of this group would be compared against the features present in other arylpiperazine ligands for specific targets. The methyl group at the 3-position introduces a chiral center and a hydrophobic feature, which could be crucial for selectivity and potency towards certain receptors. researchgate.net Comparing the derived pharmacophore with those of known active piperazine derivatives can provide hypotheses about the potential biological targets of 3-Methyl-1-(4-nitrobenzoyl)piperazine and guide the design of new analogues with improved activity profiles. nih.gov

Molecular Docking Simulations for Putative Binding Modes and Target Interactions (In Silico)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as a piperazine derivative, and its macromolecular target, typically a protein or enzyme. While specific docking studies on 3-Methyl-1-(4-nitrobenzoyl)piperazine are not extensively published, research on analogous structures provides a clear framework for how this compound might interact with various biological targets.

Studies on piperazine-containing molecules have revealed their potential to bind to a wide array of important biological targets. For instance, docking simulations have been performed on novel piperazine-dihydrofuran hybrids against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net These studies identified key interactions within the enzyme's active site, elucidating the mechanism of inhibition. researchgate.net

In the context of cancer research, piperazine derivatives have been docked against several key proteins. A study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives identified Carbonic Anhydrase IX (CAIX) as a potential target. mdpi.com The docking analysis revealed binding affinities ranging from -7.39 to -8.61 kcal/mol, with the most potent compound forming favorable interactions within the protein's active site. mdpi.com Similarly, piperazine-tethered bergenin (B1666849) hybrids have been docked against the anti-apoptotic protein Bcl-2, with computational results showing strong binding energies that correlate with their observed cytotoxic activity against cancer cell lines. rsc.orgnih.gov

The general procedure for such a study involves:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the piperazine analogue is generated and energetically minimized.

Docking Simulation: Software such as AutoDock or Glide is used to place the ligand into the binding site of the receptor in various orientations and conformations, scoring each pose based on a calculated binding affinity.

Analysis: The resulting poses are analyzed to identify the most stable binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with amino acid residues.

The table below summarizes representative findings from docking studies on various piperazine analogues, illustrating the types of targets and interactions that could be relevant for 3-Methyl-1-(4-nitrobenzoyl)piperazine.

Piperazine Analogue ClassProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
1,8-Naphthalimide-Arylsulfonyl-PiperazineCarbonic Anhydrase IX (5FL4)-8.61Not specified
Piperazine-DihydropyranAcetylcholinesterase (4EY7)Not specifiedNot specified
Nitroimidazole-Piperazine-TriazoleHuman Estrogen Receptor α (hERα)Not specifiedAsp58, His231 nih.gov
Bergenin-Piperazine HybridsBcl-2 ProteinNot specifiedNot specified rsc.orgnih.gov

In Silico Prediction of Biological Activity Spectra and Target Identification Methodologies

Beyond docking with known targets, computational methods can predict a wide spectrum of potential biological activities for a novel compound. This is often achieved using software based on the analysis of structure-activity relationships of a vast library of known bioactive compounds.

Methodologies like PASS (Prediction of Activity Spectra for Substances) and online tools such as Molinspiration or MolPredictX analyze a molecule's structure and predict its probability of being active (Pa) or inactive (Pi) for hundreds of different biological activities. These predictions can suggest unexpected therapeutic applications or potential off-target effects.

For example, in silico prediction studies on 1-piperazine indole (B1671886) hybrids using Molinspiration software indicated potential for kinase inhibitor, enzyme inhibitor, and GPCR ligand activities. nih.govresearchgate.netnih.gov The bioactivity scores generated by these tools help prioritize which biological assays should be performed. A score greater than 0 typically indicates good potential biological activity. researchgate.net The results from such a predictive study on a series of piperazine indole derivatives showed that nicotinic acid derivatives had higher kinase inhibitor scores (0.11–0.28) compared to other analogues. researchgate.netnih.gov These predictions help researchers focus their resources on the most promising lead compounds for further development. nih.gov

For 3-Methyl-1-(4-nitrobenzoyl)piperazine, such an analysis could reveal potential activities such as:

Enzyme inhibition (e.g., proteases, kinases, oxidoreductases).

Receptor antagonism or agonism (e.g., GPCRs, nuclear receptors).

Antimicrobial, anti-inflammatory, or anticancer activity.

The presence of the nitrobenzoyl moiety is significant, as nitroaromatic compounds are known to possess a wide range of biological activities, and their mechanisms are often linked to their electronic properties. mdpi.com

Prediction Tool/MethodologyPredicted Biological ActivityAnalogue Class StudiedKey Findings
MolinspirationKinase Inhibitor, GPCR Ligand, Enzyme Inhibitor1-Piperazine Indole HybridsNicotinic acid derivatives showed higher kinase inhibitor scores (0.11-0.28). researchgate.netnih.gov
MolPredictXGeneral Biological Activity1-Piperazine Indole HybridsIdentified the most promising derivatives for further testing based on predicted activity profiles. nih.govresearchgate.netnih.gov
SwissADMEDrug-likeness, PharmacokineticsPiperazine mTORC1 InhibitorsPredicted good oral bioavailability and adherence to drug-likeness rules for designed compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Series of Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is represented by a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to the observed activity.

Numerous QSAR studies have been successfully conducted on series of piperazine derivatives to understand the structural requirements for a specific biological effect. mdpi.com A typical QSAR study involves:

Data Set: A series of structurally related piperazine compounds with experimentally determined biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculation of various molecular descriptors, which can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), topological, or physicochemical (e.g., LogP).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Genetic Function Algorithm (GFA) to select the most relevant descriptors and build a predictive model.

Validation: Rigorous internal and external validation of the model to ensure its robustness and predictive power.

A QSAR study on piperazine derivatives as mTORC1 inhibitors for cancer therapy found a strong correlation between inhibitory activity and six key descriptors: the energy of the lowest unoccupied molecular orbital (E LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (TPSA), and refractive index (n). mdpi.com The resulting MLR model showed good predictive power with a determination coefficient (R²) of 0.74. mdpi.com

Another QSAR study on arylpiperazine derivatives as inhibitors of the Serotonin (B10506) Transporter (SERT) for antidepressant activity developed a robust model (R² = 0.944) using descriptors such as SpMax6_Bhm (a Burden matrix descriptor) and geomDiameter (a geometrical descriptor). researchgate.net This model highlighted the specific structural features that contribute positively to the antipsychotic activity of the compounds. researchgate.net

For a series of analogues of 3-Methyl-1-(4-nitrobenzoyl)piperazine, a QSAR study could elucidate the importance of the methyl group on the piperazine ring and the nitro group's position and electronic influence on the benzoyl moiety for a given biological activity.

QSAR Model ParameterDescriptionExample Value (Arylpiperazine SERT Inhibitors researchgate.net)Interpretation
R² (Determination Coefficient)The proportion of the variance in the biological activity that is predictable from the descriptors.0.944The model explains 94.4% of the variance in the training set. A value closer to 1.0 is better.
Q²cv (Cross-validated R²)A measure of the model's predictive ability, determined by internal cross-validation (e.g., leave-one-out).0.895Indicates high predictive power for internal data. A value > 0.5 is generally considered good.
R² Test (External Validation)The R² value for an external test set of compounds not used in model development.0.637Shows the model's ability to predict the activity of new compounds. A value > 0.6 is acceptable.
RMSE (Root Mean Square Error)The standard deviation of the prediction errors (residuals).0.100Represents the absolute error in prediction in the units of biological activity. A lower value is better.

Structure Activity Relationship Sar Investigations of 3 Methyl 1 4 Nitrobenzoyl Piperazine and Its Derivatives

Impact of Substitution on the Piperazine (B1678402) Ring (e.g., Position and Stereochemistry of the Methyl Group)

The substitution pattern on the piperazine ring is a critical determinant of a molecule's interaction with biological targets. The position, size, and stereochemistry of substituents can significantly alter potency and selectivity.

The introduction of a methyl group onto the piperazine core, as in 3-Methyl-1-(4-nitrobenzoyl)piperazine, introduces a chiral center and a small hydrophobic element. While specific studies on the 3-methyl isomer of this exact compound are limited in the public domain, general principles from related piperazine scaffolds provide valuable insights. For instance, in a series of antimalarial imidazolopiperazines, adding a single methyl group to the piperazine ring resulted in a tenfold decrease in potency compared to the unsubstituted analog. nih.gov However, the absolute configuration of the methyl group did not have a profound effect on the activity. nih.gov Conversely, increasing the steric bulk with a larger isopropyl group led to a dramatic loss of potency. nih.gov

In other studies, leaving the piperazine ring unsubstituted was found to be beneficial for certain activities, such as against the K562 cancer cell line. tandfonline.com Similarly, another SAR analysis revealed that compounds with N'-unsubstituted piperazine exhibited superior antifungal and larvicidal activities compared to their N'-methylated counterparts. tandfonline.com This suggests that for some biological targets, an unsubstituted nitrogen atom is preferred, possibly for hydrogen bonding or to avoid steric hindrance.

The position of the methyl group is also a key factor. Research on imidazolopiperazines showed that dimethyl substitution at the 8-position (equivalent to the 2- or 6-position of the piperazine ring relative to the imidazole) had the most significant positive effect on potency, while substitutions at other positions on the piperazine ring provided only modest activities. nih.gov This highlights that specific ring positions are more sensitive to substitution and can be leveraged to enhance biological effects.

Table 1: Impact of Piperazine Ring Substitution on Biological Activity in Related Scaffolds

Compound SeriesSubstitution on Piperazine RingObserved Effect on ActivitySource
Antimalarial ImidazolopiperazinesSingle Methyl Group10-fold decrease in potency nih.gov
Antimalarial ImidazolopiperazinesIsopropyl GroupDramatic loss in potency nih.gov
Antimalarial ImidazolopiperazinesDimethyl Group (at specific positions)Significant positive effect on potency nih.gov
Flavone-Piperazine AmidrazonesUnsubstitutedBetter anti-K562 activity tandfonline.com
Diphenyl-pentenone PiperazinesN'-methylatedLower antifungal/larvicidal activity tandfonline.com

Role of the 4-Nitrobenzoyl Moiety in Modulating Research Applications

The 4-nitrobenzoyl group is not a passive scaffold component; it actively contributes to the molecule's electronic profile and binding potential. Its influence can be dissected by examining the electronic effects of the nitro group and the structural role of the amide linkage.

The nitro group (-NO2) is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its influence through both inductive and resonance effects. researchgate.netresearchgate.net When placed at the para-position of the benzoyl ring, its effects are maximized.

This strong electron-withdrawing nature significantly influences the molecule's properties. Firstly, it reduces the electron density of the entire benzoyl system and, by extension, the basicity of the piperazine nitrogens. For example, the pKa of 1-(4-nitrobenzoyl)piperazine (B1268174) is approximately 7.2, which is considerably lower than that of derivatives with electron-donating groups, such as a methoxy-substituted analog (pKa ~8.5). This modulation of basicity can be critical for pharmacokinetic properties and the nature of the interaction with acidic residues in a receptor binding pocket.

Secondly, the nitro group enhances the potential for specific biological interactions. The electron-poor aromatic ring can engage in π-stacking interactions, while the oxygen atoms of the nitro group are potent hydrogen bond acceptors. nih.gov Studies on para-nitroaniline reveal that the nitro group acts as a strong charge acceptor, an effect that is enhanced in polar environments. chemrxiv.org This charge transfer character can be crucial for binding affinity; nitro-substituted derivatives have shown higher binding affinity to certain receptors, like serotonin (B10506) receptors, compared to their non-nitrated analogs, likely due to enhanced dipole interactions.

The amide bond linking the benzoyl group to the piperazine ring is a key structural feature. Amide linkages are relatively rigid and planar due to resonance, which restricts the conformational flexibility of the molecule. This rigidity can be advantageous, as it pre-organizes the molecule into a specific conformation for receptor binding, reducing the entropic penalty upon binding.

The carbonyl oxygen of the amide is a strong hydrogen bond acceptor, providing a crucial interaction point with hydrogen bond donors (e.g., -NH or -OH groups) in a biological target. nih.gov The importance of an acyl piperazine moiety has been demonstrated in SAR studies where its incorporation significantly improved the antitumor bioactivities of certain compounds. nih.gov The N-1 nitrogen of the piperazine ring serves as a versatile anchor point to introduce such groups without necessarily adding a new stereocenter. nih.gov The combination of the rigid amide plane and the flexible piperazine chair conformation allows the molecule to present its pharmacophoric features in a well-defined spatial arrangement.

Pharmacophoric Feature Mapping of Nitrobenzoyl Piperazines in Relation to Hypothetical Receptors

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. youtube.com For 3-Methyl-1-(4-nitrobenzoyl)piperazine, a hypothetical pharmacophore can be constructed based on its structural features and knowledge from related N-aryl and N-acylated piperazines. nih.gov

The key pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the para-nitro group and the oxygen atom of the benzoyl carbonyl group are strong hydrogen bond acceptors.

Aromatic/Hydrophobic Region (HY/AR): The 4-nitrophenyl ring provides a distinct hydrophobic and aromatic region capable of engaging in van der Waals and π-stacking interactions.

Positive Ionizable (PI) Feature: The distal nitrogen of the piperazine ring (N4) is basic and is expected to be protonated at physiological pH, acting as a positive ionizable center that can form ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate).

Hydrophobic/Steric Feature: The methyl group at the 3-position provides a small hydrophobic feature that could fit into a corresponding small hydrophobic pocket on a receptor surface, potentially enhancing affinity and/or selectivity through steric interactions.

Table 2: Hypothetical Pharmacophoric Features of 3-Methyl-1-(4-nitrobenzoyl)piperazine

Pharmacophoric FeatureStructural ComponentPotential Interaction TypeSource
Hydrogen Bond Acceptor (HBA)Oxygen atoms of the Nitro groupHydrogen Bonding nih.govresearchgate.net
Hydrogen Bond Acceptor (HBA)Oxygen atom of the Carbonyl groupHydrogen Bonding nih.govnih.gov
Aromatic/Hydrophobic (AR/HY)4-Nitrophenyl ringπ-stacking, Hydrophobic interactions nih.govresearchgate.net
Positive Ionizable (PI)Distal Piperazine Nitrogen (N4)Ionic bond, Hydrogen bonding nih.govnih.gov
Hydrophobic (HY)3-Methyl groupvan der Waals, Steric interactions nih.gov

Comparative SAR Studies with Other N-Acylated and N-Arylated Piperazine Scaffolds

N-Acylated vs. N-Arylated Piperazines: N-arylpiperazines are a well-known class of compounds, often targeting G-protein coupled receptors. nih.gov The direct attachment of an aryl ring to the piperazine nitrogen (N-arylation) creates a different electronic and conformational profile compared to N-acylation. N-arylpiperazines typically maintain a higher basicity at the distal nitrogen compared to N-acylpiperazines, where the carbonyl group withdraws electron density. This difference can fundamentally change receptor interactions and pharmacokinetic profiles. For instance, studies on thiazolinylphenyl-piperazines (N-arylated) and their N-acetyl derivatives (N-acylated) showed distinct activity profiles, underscoring the impact of the linker. nih.gov

Piperazine vs. Other Heterocyclic Scaffolds: The piperazine ring itself is often a "privileged structure" in drug discovery. nih.gov Replacing it with other heterocycles like morpholine (B109124) or pyrrolidine (B122466) frequently leads to a significant decrease in biological activity, as observed in some anticancer agent studies. tandfonline.comnih.gov This suggests that the specific geometry and the presence of the second basic nitrogen in the piperazine ring are crucial for the observed activity in those series. In another example, SAR studies indicated that derivatives with a piperazine moiety were more potent than those with aniline, piperidine, or morpholine. nih.gov However, this is not a universal rule, and in some cases, the bioisosteric replacement of piperazine with a different scaffold, such as benzoylpiperidine, has led to a substantial increase in the desired activity. nih.gov

These comparisons highlight that while the piperazine scaffold is highly effective, its activity is intricately tied to the nature of the N-substituent (acyl vs. aryl) and that subtle changes to the heterocyclic core can have profound effects on the ultimate biological outcome.

Mechanistic Research and Research Applications Excluding Clinical Human Trials

Investigation of Molecular Interaction Mechanisms

The piperazine (B1678402) scaffold is a common motif in pharmacologically active compounds, known to interact with various biological targets. Research on derivatives of piperazine provides a framework for understanding the potential molecular interactions of 3-Methyl-1-(4-nitrobenzoyl)piperazine.

While specific receptor binding data for 3-Methyl-1-(4-nitrobenzoyl)piperazine is not extensively documented, the broader class of piperazine derivatives has been identified as potent ligands for a variety of receptors. For instance, certain diaryl piperazine derivatives are recognized as potent and selective antagonists for the dopamine (B1211576) D4 receptor. mdpi.com Additionally, piperazine-based compounds have been synthesized and evaluated as antagonists for the P2X4 receptor, which is implicated in neuroinflammation and chronic pain. nih.gov A study on N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a compound containing a methyl-piperazine group, demonstrated its potent agonist activity at the motilin receptor. nih.govresearchgate.net These findings suggest that 3-Methyl-1-(4-nitrobenzoyl)piperazine could be a candidate for screening against a panel of G-protein coupled receptors (GPCRs) and ligand-gated ion channels to determine its binding affinity and selectivity profile.

The piperazine nucleus is a key component in many enzyme inhibitors. Research on novel benzimidazole-based piperazine derivatives has shown their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease. nih.gov These compounds exhibited inhibitory effects in the micromolar range. nih.gov Another study focused on thiazolylhydrazine-piperazine derivatives, which were found to be selective and potent inhibitors of monoamine oxidase-A (MAO-A), an enzyme involved in neurotransmitter metabolism. nih.gov One of the most effective derivatives in this study had an IC50 value of 0.057 µM and demonstrated a competitive and reversible inhibition type. nih.gov Given these precedents, 3-Methyl-1-(4-nitrobenzoyl)piperazine could be subjected to a battery of enzyme inhibition assays, particularly targeting cholinesterases and monoamine oxidases, to elucidate its inhibitory potential and kinetic parameters.

Table 1: In Vitro Enzyme Inhibition Data for Structurally Related Piperazine Derivatives This table presents data for compounds structurally related to 3-Methyl-1-(4-nitrobenzoyl)piperazine to indicate potential areas of investigation.

Compound Class Target Enzyme IC50 Value (µM) Reference
Benzimidazole-piperazine derivatives Acetylcholinesterase 0.20 ± 0.01 to 1.05 ± 0.1 nih.gov
Benzimidazole-piperazine derivatives Butyrylcholinesterase 0.25 ± 0.01 to 1.20 ± 0.1 nih.gov
Thiazolylhydrazine-piperazine derivatives MAO-A 0.057 ± 0.002 nih.gov

Piperazine derivatives have been shown to modulate various cellular pathways, including those involved in cancer cell proliferation. For example, certain piperazine analogues have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including those from colon, prostate, breast, lung, and leukemia tumors. mdpi.com The cytotoxic effects of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were demonstrated on liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.com Furthermore, studies on piperazine-based mTORC1 inhibitors have highlighted their potential in cancer therapy. mdpi.com These studies suggest that 3-Methyl-1-(4-nitrobenzoyl)piperazine could be investigated for its effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines to identify any modulation of key signaling pathways.

Applications in Bioorthogonal Chemical Labeling and Probe Development

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net The development of fluorogenic probes for bioorthogonal labeling is an active area of research. researchgate.net While there is no direct evidence of 3-Methyl-1-(4-nitrobenzoyl)piperazine being used in this context, its structure could be modified to incorporate a bioorthogonal handle, such as an azide (B81097) or a strained alkyne. The nitro group on the benzoyl ring could also potentially be utilized as a handle for further chemical modification or as a trigger for a specific reaction under certain biological conditions, such as hypoxia, which is a characteristic of some tumors. nih.gov

Precursor Development for Molecular Imaging Techniques (e.g., PET Imaging)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers. Piperazine derivatives have been explored as precursors for the synthesis of PET radioligands. For instance, piperazine-containing compounds have been synthesized as potential radioligands for the neurokinin-1 (NK1) receptor. nih.gov The synthesis of these tracers involved the N-[11C]methylation of a piperazine precursor. nih.gov The structure of 3-Methyl-1-(4-nitrobenzoyl)piperazine, with its piperazine nitrogen and aromatic ring, offers potential sites for radiolabeling with isotopes like Carbon-11 or Fluorine-18. The nitro group could also be a site for reduction and subsequent radiolabeling. This makes the compound a candidate for development as a novel PET imaging agent for probing specific biological targets in vivo.

Development and Application of General Biological Activity Screening Methodologies (In Vitro and In Silico)

The advancement of drug discovery relies on robust screening methodologies. Both in vitro high-throughput screening and in silico computational approaches are crucial. Piperazine-based compound libraries are frequently used in these screening campaigns due to the privileged nature of the piperazine scaffold. mdpi.comdoaj.org

In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to predict the biological activity of piperazine derivatives and to guide the synthesis of new compounds. nih.govnih.govmdpi.com For example, molecular docking has been used to explore the binding interactions of piperazine derivatives with the active sites of AChE and BuChE. nih.gov Similarly, QSAR models have been developed for piperazine derivatives to predict their inhibitory activity against mTORC1. mdpi.com

In vitro screening of piperazine libraries against various biological targets is a common practice. doaj.org Methodologies such as cell viability assays (e.g., MTT assay) and enzyme inhibition assays are routinely used. nih.govnih.gov The compound 3-Methyl-1-(4-nitrobenzoyl)piperazine could be included in such screening libraries to identify novel biological activities. Furthermore, its relatively simple structure makes it a good candidate for fragment-based drug discovery approaches.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Methodologies for Stereoselective Access to Complex Analogues

The biological activity of chiral molecules is often dictated by their stereochemistry. The presence of a stereocenter at the 3-position of the piperazine (B1678402) ring in 3-Methyl-1-(4-nitrobenzoyl)piperazine introduces a layer of complexity and opportunity. The development of synthetic methodologies that provide precise control over this stereocenter is paramount for creating complex analogues with enhanced biological profiles. Current research in the broader field of piperazine synthesis offers a glimpse into the future of this area.

A significant focus lies on asymmetric catalysis , which employs chiral catalysts to favor the formation of one enantiomer over the other. rsc.org Techniques such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols have shown promise in producing chiral piperazin-2-ones with excellent enantioselectivities, which can then be converted to the corresponding chiral piperazines. dicp.ac.cn The development of novel chiral ligands and catalytic systems, for instance based on iridium, is a key area of exploration for the synthesis of C-substituted piperazines with high diastereoselectivity. nih.govacs.org

Another promising avenue is the use of the chiral pool , where readily available enantiomerically pure starting materials, such as amino acids, are used to construct the chiral piperazine core. nih.govclockss.org This approach has been successfully employed for the synthesis of various substituted piperazines. nih.govclockss.org Furthermore, methods involving chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, with the auxiliary being removed in a subsequent step.

Kinetic resolution , a process where one enantiomer of a racemic mixture reacts faster than the other, presents another strategy to obtain enantiomerically enriched piperazine derivatives. This can be achieved through enzymatic or chemical methods.

The table below summarizes some emerging stereoselective synthetic strategies applicable to the synthesis of complex analogues of 3-Methyl-1-(4-nitrobenzoyl)piperazine.

Synthetic StrategyDescriptionPotential Application for Analogues
Asymmetric Catalysis Employs chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce stereoselectivity in the formation of the piperazine ring or its precursors. rsc.orgdicp.ac.cnDirect, efficient, and atom-economical synthesis of enantiomerically pure 3-substituted and polysubstituted piperazine analogues.
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials to build the chiral piperazine scaffold. nih.govclockss.orgAccess to a diverse range of complex analogues with defined stereochemistry derived from the inherent chirality of the starting material.
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of the desired product. The auxiliary is subsequently removed. Controlled introduction of stereocenters at various positions of the piperazine ring, allowing for the synthesis of specific diastereomers.
Kinetic Resolution Separation of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.Isolation of a single enantiomer from a racemic mixture of a complex piperazine analogue.
Organocatalysis The use of small organic molecules as catalysts for asymmetric transformations. clockss.orgMetal-free and environmentally benign approach to the stereoselective synthesis of chiral piperazine derivatives.

The development of these and other novel methodologies will be crucial for systematically exploring the structure-activity relationships of chiral analogues of 3-Methyl-1-(4-nitrobenzoyl)piperazine, ultimately leading to the identification of compounds with optimized therapeutic properties.

Integration of Advanced Computational Approaches for Predictive Modeling and Design

In parallel with advancements in synthetic chemistry, the integration of computational tools is revolutionizing the drug discovery process. These in silico methods offer the potential to accelerate the design and optimization of new drug candidates by predicting their properties before they are synthesized, thereby saving time and resources. For a molecule like 3-Methyl-1-(4-nitrobenzoyl)piperazine, computational approaches can provide invaluable insights into its potential biological activities and guide the design of novel analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. atlantis-press.commdpi.com By establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be used to predict the activity of newly designed analogues. atlantis-press.commdpi.com For nitroaromatic compounds, descriptors such as electronic properties (e.g., HOMO and LUMO energies) and hydrophobicity have been shown to be important for their biological effects. mdpi.com

Molecular docking is another powerful tool that simulates the interaction between a small molecule and a biological target, such as a protein receptor or enzyme. nih.govnih.govnih.gov This allows researchers to visualize the binding mode of a compound and predict its binding affinity. nih.gov For analogues of 3-Methyl-1-(4-nitrobenzoyl)piperazine, docking studies could be used to identify potential biological targets and to design modifications that enhance binding and, consequently, biological activity.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are increasingly used to assess the "drug-likeness" of compounds at an early stage of development. nih.govresearchgate.net These models can predict a range of pharmacokinetic and safety properties, helping to identify candidates with a higher probability of success in later stages of drug development. nih.govresearchgate.net For instance, predicting the ability of a compound to cross the blood-brain barrier or its potential for causing adverse effects can guide the selection of the most promising candidates for synthesis and further testing. researchgate.net

The table below outlines key computational approaches and their potential applications in the future research of 3-Methyl-1-(4-nitrobenzoyl)piperazine analogues.

Computational ApproachDescriptionApplication for Analogues
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of compounds with their biological activity. atlantis-press.commdpi.comui.ac.idPredict the biological activity of newly designed analogues, guiding the prioritization of synthetic targets.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a biological target and estimates the strength of the interaction. nih.govnih.govnih.govijpbs.netIdentify potential biological targets, elucidate the mechanism of action, and design modifications to improve binding affinity and selectivity.
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.Design novel scaffolds that retain the key interacting features while possessing different chemical structures.
ADMET Prediction In silico prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity properties. nih.govresearchgate.netEarly assessment of the "drug-likeness" of analogues, helping to filter out compounds with unfavorable pharmacokinetic or safety profiles.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of a ligand-receptor complex. nih.govUnderstand the stability of the binding interaction and the conformational changes that occur upon binding.

The synergistic use of these advanced computational methods with sophisticated synthetic strategies will undoubtedly accelerate the discovery and development of novel piperazine-based therapeutic agents derived from the 3-Methyl-1-(4-nitrobenzoyl)piperazine scaffold.

Q & A

Q. What are the common synthetic routes for 3-methyl-1-(4-nitrobenzoyl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A standard approach involves reductive alkylation of piperazine derivatives. For example, reacting 1-methylpiperazine with 4-nitrobenzaldehyde under methanol reflux for 12 hours yields intermediates, followed by purification via column chromatography (e.g., 10% methanol/dichloromethane). Key parameters include pH control, solvent choice (methanol for solubility), and reaction time (12–24 hours) to minimize side products . Characterization typically employs 1H NMR^1 \text{H NMR} (e.g., δ 2.26 ppm for methyl groups) and mass spectrometry (e.g., m/z 235 for molecular ion peaks) to confirm structure and purity .

Q. How are spectroscopic techniques utilized to characterize 3-methyl-1-(4-nitrobenzoyl)piperazine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions. For instance, aromatic protons from the 4-nitrobenzoyl group appear as doublets (δ 7.48–8.14 ppm, J = 8.0 Hz), while piperazine methyl groups resonate as singlets at δ 2.26 ppm . Mass spectrometry (MS) provides molecular weight validation (e.g., M+^+ at m/z 235) and fragmentation patterns to identify nitro group stability . Infrared (IR) spectroscopy detects carbonyl stretches (1650 cm1^{-1}) and nitro group vibrations (1525 cm1^{-1}) .

Q. What preliminary biological assays are recommended for evaluating this compound’s pharmacological potential?

  • Methodological Answer : Initial screening should include:
  • Receptor binding assays : Radioligand displacement studies (e.g., dopamine D3 receptors) to assess affinity, using 3H^3 \text{H}-labeled ligands .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can structural modifications of 3-methyl-1-(4-nitrobenzoyl)piperazine enhance its selectivity for specific biological targets?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:
  • Nitro group positioning : Para-substitution (as in 4-nitrobenzoyl) enhances electron-withdrawing effects, improving receptor binding .
  • Methyl group effects : 3-Methyl substitution on the piperazine ring reduces metabolic degradation compared to unsubstituted analogs .
    Computational docking (e.g., AutoDock Vina) can predict interactions with targets like serotonin receptors, guiding rational design .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values) may arise from:
  • Assay conditions : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays). Validate using orthogonal methods .
  • Solubility factors : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .
  • Batch purity : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products .

Q. What advanced computational strategies are effective for predicting metabolic pathways of this compound?

  • Methodological Answer :
  • In silico metabolism prediction : Tools like MetaPrint2D or GLORYx simulate Phase I/II metabolism, identifying potential hydroxylation or glucuronidation sites .
  • Molecular dynamics simulations : Analyze nitro group reduction kinetics under physiological pH (e.g., nitro → amine conversion) .
    Cross-validate predictions with in vitro hepatocyte models or microsomal stability assays .

Experimental Design Considerations

Q. What strategies improve reproducibility in synthesizing 3-methyl-1-(4-nitrobenzoyl)piperazine derivatives?

  • Methodological Answer :
  • Standardized protocols : Document exact equivalents (e.g., 1.2 equiv. of azidobenzene derivatives in click chemistry) .
  • Purification consistency : Use silica gel chromatography (ethyl acetate:hexane, 1:8) for triazole-linked analogs .
  • Batch-to-batch QC : Track 1H NMR^1 \text{H NMR} shifts (±0.05 ppm tolerance) and melting points (±2°C) .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors minimize exothermic risks during nitro group introduction .
  • Catalyst optimization : Replace CuSO4_4/sodium ascorbate with immobilized Cu(I) catalysts for click chemistry, reducing metal contamination .
  • Solvent recycling : Recover methanol via distillation during workup .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.